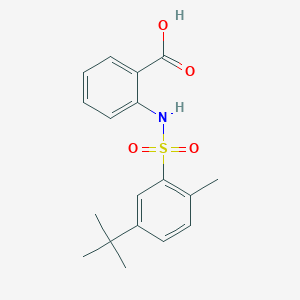

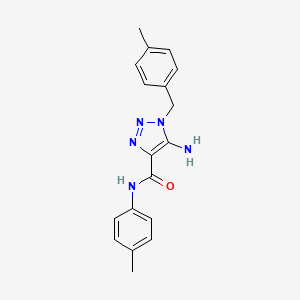

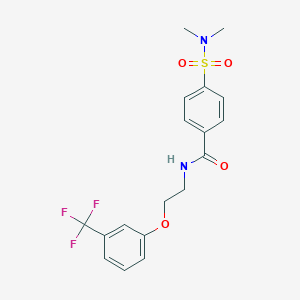

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolines, which have been extensively studied for their diverse biological activities.

Applications De Recherche Scientifique

Anticancer Potential

A study has highlighted the development of 4-aminoquinoline derivatives, where analogs similar to the mentioned compound, designed using a hybrid pharmacophore approach, were assessed for their anticancer activities. These derivatives were tested against breast tumor cell lines and showed significant effectiveness, with one compound in particular, VR23, demonstrating a notable preferential toxicity towards cancer cells over non-cancer cells. This compound induced abnormalities in cancer cells leading to cell cycle arrest and eventual apoptosis, suggesting potential for less toxic cancer treatments (Solomon, Pundir, & Lee, 2019).

Molecular Docking and Antimicrobial Activity

Research on novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives, which share structural similarities with the chemical , revealed their synthesis and characterization. The study also included molecular docking to explore their binding modes with DNA Gyrase A and N-myristoyltranferase, targeting antibacterial and antifungal activities. These compounds demonstrated potential antimicrobial properties supported by crystal structure analysis and in-silico docking studies (Desai et al., 2017).

Neuroleptic Drug Development

Another research direction involves the synthesis of ω-(4-phenyl-1-piperazinyl)-alkoxy-2(1H)-quinolinone derivatives aimed at neuroleptic drug development. These compounds were evaluated for their anti-methamphetamine and anti-epinephrine activities, showing promise as potential neuroleptic drugs with minimal side effects. The study underlines the importance of structural modifications for enhancing biological activity, indicating the potential of quinoline derivatives in the development of new neuroleptic agents (Banno et al., 1988).

Vasorelaxing Activity

Research into the vasorelaxing activity of Mannich bases derived from 3H-pyrrolo[3,2-f]quinoline, including modifications similar to the chemical compound , has demonstrated their potential as vasorelaxing agents. Initial studies on rat-tail arteries indicate these compounds can relax precontracted tissues through endothelium-independent mechanisms, suggesting their use in vascular activity modulation (Ferlin et al., 2002).

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c1-20-12-13-22(18-21(20)2)35(32,33)27-19-29-24-9-5-4-8-23(24)28(27)31-16-14-30(15-17-31)25-10-6-7-11-26(25)34-3/h4-13,18-19H,14-17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHKIUZZOTXADX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)

![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)